![molecular formula C10H30Br4N4S2 B030269 Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide CAS No. 127565-72-4](/img/structure/B30269.png)
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bis-related compounds often involves multi-step reactions, starting from basic precursors to achieve the desired complex structures. Although specific literature on Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide synthesis is limited, studies on related compounds provide insights into possible synthetic routes. For example, ethylene-bridged compounds have been synthesized in steps from triazine derivatives, demonstrating complex ligand synthesis methods that could be analogous to those used for Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (Hermon & Tshuva, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, revealing details about bond lengths, angles, and overall geometry. For instance, the synthesis of bis(triazine) derivatives and their complexes highlighted the impact of ligand structure on the coordination environment and electronic properties of metal centers (Hermon & Tshuva, 2008).
Chemical Reactions and Properties
Bis-related compounds participate in a range of chemical reactions, often as ligands in complex formations or as intermediates in the synthesis of more complex molecules. The properties of these compounds can vary significantly based on their structure, with some showing potential as pharmacological agents due to their reactivity (Mimura et al., 1989).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. Studies on bis(aminoethan)hexasulfide, for example, provide insights into the crystalline structure and solubility which can be relevant for understanding the physical properties of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (Böttcher & Buchkremer‐Hermanns, 1987).
Chemical Properties Analysis
The chemical properties of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide can be inferred from studies on related compounds. These properties often include reactivity towards other chemicals, stability under various conditions, and the ability to form complexes with metals or other organic compounds. The electrosynthesis of bis-compounds, for example, highlights the methodology for creating disulfide bonds, which could be relevant for the chemical properties of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (Torii et al., 1978).
特性
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYBMDGMOZITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Br4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

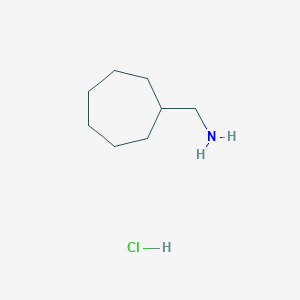


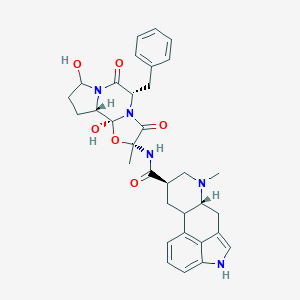

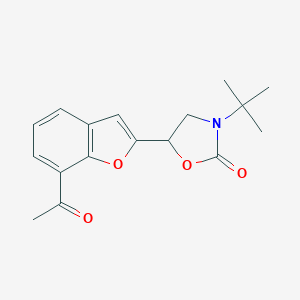
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
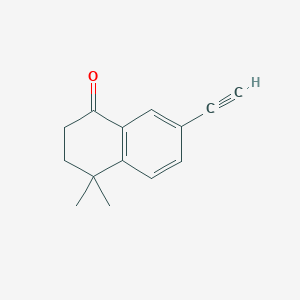
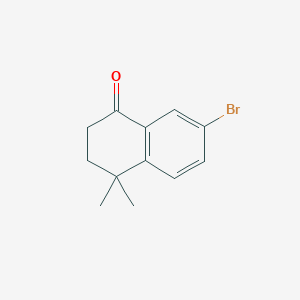
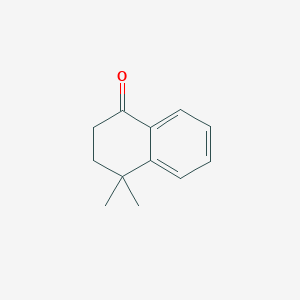
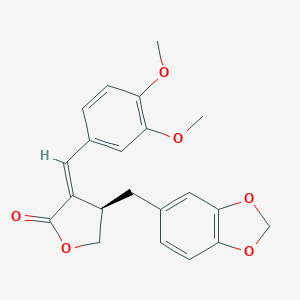
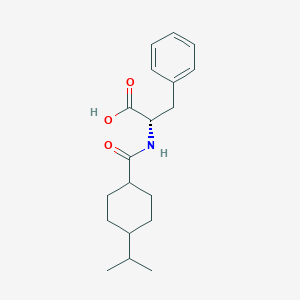
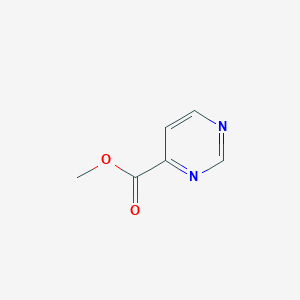
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)